molecular formula C9H12ClN3O B7898788 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B7898788
M. Wt: 213.66 g/mol
InChI Key: MWARHQSDSCRVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules featuring a pyrrolidine ring substituted with a hydroxymethyl group and linked to a chloromethylpyrimidine ring. The specific stereochemistry of the pyrrolidin-3-ol group is critical, as the (S)-enantiomer of this compound is a key synthetic intermediate . The incorporation of the saturated pyrrolidine ring is a strategic choice in drug design. This scaffold is valued for its three-dimensional coverage, which allows for extensive exploration of pharmacophore space and often leads to improved selectivity and optimized pharmacokinetic profiles for drug candidates . The pyrrolidine ring enhances aqueous solubility and contributes to a favorable polar surface area, which are important parameters for the development of bioactive molecules . Furthermore, the presence of a chiral center on the pyrrolidine ring means that different stereoisomers can exhibit distinct biological profiles due to the enantioselective nature of protein targets, making this compound a valuable entity for stereochemical structure-activity relationship (SAR) studies . The chloropyrimidine moiety serves as an excellent electrophile for further functionalization, allowing researchers to synthesize diverse libraries of derivatives for screening and optimization. This compound is intended for Research Use Only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWARHQSDSCRVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrimidinyl Pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Foundational Importance of Molecular Identity

In the landscape of modern drug discovery, the pyrimidinyl pyrrolidinol scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents. These heterocyclic compounds are of significant interest to researchers in oncology, virology, and immunology. The precise characterization of any novel chemical entity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. For drug development professionals, two of the most fundamental and non-negotiable parameters are the molecular formula and the molecular weight .

This guide provides an in-depth exploration of the methodologies and rationale behind the accurate determination of these properties for pyrimidinyl pyrrolidinol derivatives. We will delve into the core analytical techniques, offer a practical, field-tested protocol, and present a curated table of exemplary compounds to serve as a reference for researchers. The objective is to move beyond mere procedural instruction and instill a deeper understanding of the causality behind these critical analytical choices, ensuring the integrity and reproducibility of research in this vital area of medicinal chemistry.

The Pyrimidinyl Pyrrolidinol Scaffold: A Structural Overview

The pyrimidinyl pyrrolidinol class of compounds is characterized by the fusion of a pyrimidine ring system with a pyrrolidinol moiety. The pyrimidine, a diazine heterocycle, is a crucial component of nucleobases, lending the scaffold inherent drug-like properties.[1][2] The pyrrolidine ring, a saturated five-membered heterocycle, often enhances aqueous solubility and provides a three-dimensional structure that can be optimized for potent and selective target engagement.

The true power of this scaffold lies in its synthetic tractability, allowing for extensive decoration with various functional groups at multiple positions. This chemical diversity is paramount for modulating pharmacokinetic and pharmacodynamic properties.

A simplified representation of the pyrimidinyl pyrrolidinol scaffold, highlighting points (R¹, R², R³) for chemical modification.

Core Analytical Imperatives: Why Formula and Weight are Non-Negotiable

The molecular formula provides the exact count and type of atoms in a molecule (e.g., C₁₈H₁₈FN₅O), while the molecular weight is the mass of one mole of that substance. In drug discovery, these are not mere data points; they are foundational identifiers that influence every aspect of a compound's potential.

  • Confirmation of Identity: The primary goal is to confirm that the molecule synthesized is indeed the intended molecule. An incorrect formula or a deviation in molecular weight indicates impurities, residual solvents, or an entirely different product.

  • Regulatory Compliance: Submissions to regulatory bodies like the FDA require unambiguous proof of structure and purity. Accurate molecular weight and formula are the first line of evidence.

  • Pharmacokinetic Profile (ADME): Properties like absorption, distribution, metabolism, and excretion are intrinsically linked to molecular weight. For instance, Lipinski's Rule of Five suggests that poor oral absorption is more likely for compounds with a molecular weight over 500 g/mol .

The Analytical Arsenal: Methodologies for Characterization

While several techniques can provide information, two methods stand as the gold standard for the definitive determination of molecular formula and weight in a drug discovery setting: High-Resolution Mass Spectrometry (HRMS) and Combustion (Elemental) Analysis .

High-Resolution Mass Spectrometry (HRMS)

Causality: We choose HRMS over standard (low-resolution) mass spectrometry because of its ability to provide a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision is crucial because it allows us to distinguish between molecules with the same nominal (integer) mass but different elemental compositions. For example, both cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) have a nominal mass of 121, but their exact masses are different enough for HRMS to easily distinguish them.[3] This capability makes HRMS the single most powerful technique for proposing and confirming a molecular formula.[4][5]

Principle: The sample is ionized, and the resulting ions are separated in a mass analyzer (e.g., Orbitrap or TOF) capable of very high resolution. The analyzer measures the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the calculation of the "exact mass" of the ion.[6]

Elemental Analysis (CHN/O/S)

Causality: Elemental analysis serves as an orthogonal, confirmatory technique. While HRMS provides a list of possible formulas that fit the measured mass, elemental analysis provides an independent, quantitative measure of the mass percentage of key elements (Carbon, Hydrogen, Nitrogen, etc.).[7] A successful synthesis is validated when the experimentally determined percentages from elemental analysis match the theoretical percentages calculated from the HRMS-proposed formula, typically within a ±0.4% tolerance.

Principle: A small, precisely weighed sample is combusted in a furnace with excess oxygen.[8][9] The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the calculation of the percentage composition of each element in the original sample.[10]

Exemplary Pyrimidinyl Pyrrolidinol Derivatives: A Data Compendium

To provide a practical reference, the following table summarizes the molecular formula and weight for several published compounds that feature the pyrimidinyl and pyrrolidinol (or related pyrazolo[1,5-a]pyrimidine) scaffolds.

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Monoisotopic (Exact) Mass ( g/mol )
N-[(2-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide[11]C₁₈H₁₈FN₅O339.37339.15464
PI3Kα/mTOR-IN-1 (A pyrrolidinyl pyrido pyrimidinone derivative)[12][13]Not explicitly publishedNot explicitly publishedNot explicitly published
3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide[14]C₁₇H₁₄BrF₃N₄O427.23426.03031
5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide[15]C₁₇H₁₃Cl₂N₇O402.20401.05077
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylateC₈H₇N₃O₂177.16177.05383
7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide[16]C₁₈H₁₃N₅O₂331.33331.10693

Experimental Protocol: HRMS Analysis for Formula Determination

This protocol outlines a self-validating workflow for the confirmation of a novel pyrimidinyl pyrrolidinol derivative using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

A validated workflow for molecular formula determination using LC-HRMS.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation Checkpoint 1):

    • 1.1. Accurately weigh approximately 1 mg of the purified, dry compound using a calibrated analytical balance. Rationale: Accurate initial weight is crucial for creating solutions of known concentration.

    • 1.2. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.[6] Rationale: High-purity solvents minimize background ions and contaminants that could interfere with the analysis.

    • 1.3. Perform a serial dilution of the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[6] Rationale: This concentration range is optimal for electrospray ionization (ESI) without causing detector saturation.

  • Instrumental Analysis (Self-Validation Checkpoint 2):

    • 2.1. Set up the LC-HRMS system. A typical setup involves a C18 reverse-phase column coupled to an Orbitrap or Q-TOF mass spectrometer.

    • 2.2. Equilibrate the column with the starting mobile phase conditions.

    • 2.3. Inject 1-5 µL of the prepared sample.

    • 2.4. Acquire data in full scan mode, ensuring the mass range covers the expected molecular weight of the compound. The mass analyzer must be set to a high resolution (e.g., >60,000 FWHM). Rationale: High resolution is the key parameter that enables accurate mass measurement.

    • 2.5. The ionization source will typically be positive mode ESI, as the nitrogen atoms in the pyrimidinyl and pyrrolidinol rings are readily protonated to form an [M+H]⁺ ion.

  • Data Interpretation (Self-Validation Checkpoint 3):

    • 3.1. Process the acquired data using the instrument's software. Identify the chromatographic peak corresponding to your compound.

    • 3.2. Extract the mass spectrum for this peak and identify the monoisotopic peak for the protonated molecule ([M+H]⁺).

    • 3.3. Record the measured accurate mass-to-charge ratio (m/z) to at least four decimal places.

    • 3.4. Input this measured m/z into a molecular formula calculator. Constrain the search by including the expected elements (C, H, N, O, and any others like F, Cl, S) and setting a mass accuracy tolerance of 5 ppm.

    • 3.5. The software will generate a list of possible molecular formulas. The correct formula should be the one that aligns with the synthetic route and has the lowest ppm error.

    • 3.6. Final Validation: Compare the experimentally observed isotopic pattern with the theoretical isotopic pattern generated by the software for the proposed formula. A close match in the relative abundances of the M, M+1, and M+2 peaks provides definitive confirmation of the elemental composition.

Conclusion

For researchers and drug development professionals working with pyrimidinyl pyrrolidinol derivatives, the rigorous and accurate determination of molecular weight and formula is not a perfunctory task; it is the cornerstone of chemical identity and the prerequisite for all further investigation. By employing high-resolution mass spectrometry as the primary tool and validating its findings with orthogonal techniques like elemental analysis, scientists can proceed with confidence. The methodologies and rationale presented in this guide are designed to ensure that the foundational data for this promising class of molecules is robust, reliable, and beyond reproach.

References

  • N-[(2-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide . MolPort. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization . ResearchGate. [Link]

  • Elemental analysis . University of Technology, Iraq. [Link]

  • CHNSO Elemental Analysis – Sample Preparation . Mettler Toledo. [Link]

  • Elemental analysis: operation & applications . Elementar. [Link]

  • Formula determination by high resolution mass spectrometry . YouTube. [Link]

  • HRMS Analysis of Small Molecules . University of Texas Medical Branch. [Link]

  • Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR . Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. PubMed. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels . MDPI. [Link]

  • High Resolution Mass Spectrometry . ResolveMass Laboratories Inc. [Link]

  • Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives . Asian Journal of Chemistry. [Link]

  • pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)- . SpectraBase. [Link]

  • High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. [Link]

  • Le, P. T., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR . Bioorganic & Medicinal Chemistry Letters. Sci-Hub. [Link]

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives . International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

  • Inhibitor of the p110 isoform of PI3 kinase . Otava Chemicals. [Link]

  • Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR . ResearchGate. [Link]

  • Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity . ResearchGate. [Link]

  • Bhat, K. I., & Kumar, A. (2017). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents . Research Journal of Pharmacy and Technology. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)... . PubChem. [Link]

  • Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-n-2-pyridinyl- . PubChemLite. [Link]7-dihydro-7-oxo-1-phenyl-n-2-pyridinyl-)

Sources

A Technical Guide to the Solubility Profile of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2][3][4] This technical guide presents a comprehensive framework for determining and understanding the solubility profile of the novel heterocyclic compound, 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. Due to the specific and proprietary nature of this compound, publicly available solubility data is limited. Therefore, this document serves as an in-depth methodological guide, equipping researchers with the foundational principles, experimental protocols, and data interpretation strategies necessary to establish a robust solubility profile for this and other novel chemical entities. The guide details the industry-standard shake-flask method, discusses the rationale for solvent selection across various classes, and provides a framework for correlating solubility with solvent properties through theoretical models like Hansen Solubility Parameters.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical development, the ability of an API to dissolve in a given solvent system is a cornerstone of success.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficiencies in synthesis and purification processes.[5] Consequently, a thorough characterization of an API's solubility in a diverse range of organic solvents is not merely a perfunctory step but a strategic imperative that informs critical decisions.[6][7]

This guide focuses on the heterocyclic compound 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol . Its structure, featuring a substituted pyrimidine ring linked to a pyrrolidinol moiety, presents a unique combination of functional groups that dictate its interaction with various solvents. The presence of a chloro-group, a methyl group, a hydroxyl group, and nitrogen-containing heterocycles suggests a nuanced solubility behavior that warrants systematic investigation.[8] Understanding this profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Development: Identifying suitable excipients and delivery systems for various dosage forms.[6]

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.[2]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces.[9] Quantitatively, this can be understood through thermodynamic principles and more advanced models like Hansen Solubility Parameters (HSP).

Intermolecular Forces and Physicochemical Properties

The structure of 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol suggests the following key interactions:

  • Hydrogen Bonding: The pyrrolidinol's hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atoms in both the pyrimidine and pyrrolidine rings can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar C-Cl bond and the overall asymmetry of the molecule create a dipole moment, leading to interactions with polar solvents.

  • Van der Waals Forces (Dispersion): The nonpolar methyl group and the carbon backbone of the rings contribute to weaker dispersion forces.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the Hansen Solubility Parameter (HSP) system.[10] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar intermolecular forces.

  • δh: Energy from hydrogen bonds.[9]

The central concept is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[10] By mapping the HSP of the API and various solvents, a "solubility sphere" can be defined, providing a predictive tool for solvent selection.[10]

Experimental Design and Solvent Selection

A robust solubility profile requires testing in a diverse set of organic solvents representing different chemical classes and polarity ranges.

Rationale for Solvent Selection

The chosen solvents should span a wide range of polarities, hydrogen bonding capabilities, and chemical functionalities to comprehensively probe the API's solubility. A recommended list of solvents, along with their relevant physicochemical properties, is presented in Table 1.

Table 1: Recommended Organic Solvents for Solubility Profiling

Solvent Class Solvent Name Dielectric Constant (ε) Hansen Parameters (MPa⁰.⁵)[11][12][13]
Protic Polar Methanol 32.7 δd: 15.1, δp: 12.3, δh: 22.3
Ethanol 24.5 δd: 15.8, δp: 8.8, δh: 19.4
Isopropanol (IPA) 19.9 δd: 15.8, δp: 6.1, δh: 16.4
Aprotic Polar Acetonitrile (ACN) 37.5 δd: 15.3, δp: 18.0, δh: 6.1
Dimethyl Sulfoxide (DMSO) 46.7 δd: 18.4, δp: 16.4, δh: 10.2
N,N-Dimethylformamide (DMF) 36.7 δd: 17.4, δp: 13.7, δh: 11.3
Ethereal Tetrahydrofuran (THF) 7.6 δd: 16.8, δp: 5.7, δh: 8.0
1,4-Dioxane 2.2 δd: 17.5, δp: 1.8, δh: 9.0
Chlorinated Dichloromethane (DCM) 9.1 δd: 17.0, δp: 7.3, δh: 7.1
Chloroform 4.8 δd: 17.8, δp: 3.1, δh: 5.7
Ketone Acetone 20.7 δd: 15.5, δp: 10.4, δh: 7.0
Ester Ethyl Acetate 6.0 δd: 15.8, δp: 5.3, δh: 7.2
Nonpolar Toluene 2.4 δd: 18.0, δp: 1.4, δh: 2.0

| | n-Heptane | 1.9 | δd: 15.3, δp: 0.0, δh: 0.0 |

Standard Operating Procedure: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility.[7][14][15] It is recognized by regulatory bodies like the OECD and is crucial for Biopharmaceutics Classification System (BCS) studies.[16][17][18]

Principle

An excess amount of the solid API is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the API in the clear supernatant is quantified using a validated analytical method.

Materials and Equipment
  • 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid API to vial prep2 Add precise volume of solvent prep1->prep2 Step 1 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 Step 2 sep1 Allow solids to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 Step 3 quant1 Withdraw aliquot of supernatant sep2->quant1 quant2 Filter through 0.22 µm syringe filter quant1->quant2 Step 4 quant3 Dilute sample accurately quant2->quant3 Step 4 quant4 Analyze concentration via validated HPLC method quant3->quant4 Step 4

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess amount of 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol (e.g., 20-50 mg, ensuring undissolved solid is visible) to a series of glass vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[15] Allow the mixtures to equilibrate for a predetermined time (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. The method should be specific for 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol and demonstrate linearity, accuracy, and precision.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Each experiment should be performed in triplicate to ensure reproducibility.[17]

Data Presentation and Interpretation (Exemplary Data)

Since experimental data for this specific compound is not publicly available, Table 2 presents a set of hypothetical yet chemically plausible solubility values for 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. This data is for illustrative purposes to guide researchers in their own data analysis.

Table 2: Hypothetical Solubility Profile of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol at 25°C

Solvent Solubility (mg/mL) Molar Solubility (mol/L) Interpretation
High Solubility
DMSO > 200 > 0.93 Very high solubility, likely due to strong polar and hydrogen bonding interactions.
DMF ~180 ~0.84 High solubility, similar to DMSO, indicating strong solute-solvent interactions.
Moderate Solubility
Methanol ~75 ~0.35 Good solubility in protic solvents due to hydrogen bonding with the -OH group.
Dichloromethane ~50 ~0.23 Moderate solubility, driven by dipole-dipole interactions.
THF ~45 ~0.21 Moderate solubility in ethereal solvents.
Acetone ~40 ~0.19 Good solubility in polar aprotic ketones.
Ethanol ~35 ~0.16 Solubility decreases with increasing alkyl chain length in alcohols.
Low Solubility
Ethyl Acetate ~10 ~0.05 Lower solubility in less polar ester solvents.
Acetonitrile ~8 ~0.04 Surprisingly low for a polar solvent, may indicate specific interaction hindrances.
Toluene < 2 < 0.01 Poor solubility in aromatic nonpolar solvents.
Insoluble

| n-Heptane | < 0.1 | < 0.0005 | Practically insoluble in aliphatic nonpolar solvents. |

Molecular Weight of C₉H₁₂ClN₃O used for calculation: 213.66 g/mol

Analysis of Trends
  • Polarity: The data clearly follows the "like dissolves like" principle. The highest solubility is observed in highly polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol).

  • Hydrogen Bonding: The high solubility in alcohols and DMSO highlights the importance of the compound's hydrogen bond donor (-OH) and acceptor (N atoms) capabilities.

  • Nonpolar Solvents: The compound is poorly soluble to insoluble in nonpolar solvents like Toluene and n-Heptane, where the dominant intermolecular forces are weak dispersion forces, which are insufficient to overcome the crystal lattice energy of the solid API.

Applications in Pharmaceutical Development

A well-defined solubility profile as illustrated above directly impacts several key development areas:

  • Crystallization Process: Solvents with moderate to low solubility and a steep solubility-temperature gradient are often ideal for crystallization. For this compound, a mixed solvent system like Dichloromethane/Heptane or Ethanol/Water could be explored for efficient purification and crystal habit control.

  • Formulation: For oral dosage forms, the low solubility in nonpolar media suggests that lipid-based formulations might be less effective unless solubilizers are used. The high solubility in solvents like DMSO makes it suitable for preparing high-concentration stock solutions for early-stage in vitro screening.[6]

  • Chromatography: The differential solubility across the solvent spectrum provides a basis for developing purification methods (e.g., normal or reversed-phase chromatography) and analytical HPLC methods.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for determining and interpreting the organic solvent solubility profile of the novel API, 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. By employing standardized methodologies like the shake-flask method, carefully selecting a diverse range of solvents, and applying theoretical principles for data interpretation, researchers can generate critical data that will guide efficient process development, rational formulation design, and accelerated drug discovery timelines. The systematic approach detailed herein ensures the generation of reliable and reproducible data, forming a cornerstone of the compound's overall physicochemical characterization package.

References

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

  • Gavan, A. (2020). The Importance of Solubility for New Drug Molecules. Polymers for Pharmaceutical Applications, 1.

  • Krieg, B. J. et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.

  • Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • Thakuria, R. et al. (2016). Solubility Determinations for Pharmaceutical API. In Pharmaceutical Crystals: Science and Engineering.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

  • Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

  • DuPont. Hansen Solubility Parameter System.

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

  • EUR-Lex. (1983). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).

  • Cristofoletti, R. et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 396.

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

  • ResearchGate. Hansen parameters of the different organic solvents used.

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

  • Stenutz. Hansen solubility parameters.

  • KREATiS. (2016). High-accuracy water solubility determination using logK.

  • Wikipedia. Hansen solubility parameter.

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

  • ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

  • ResearchGate. Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters.

  • PubChem - NIH. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

  • ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines.

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7244.

  • Sreenivasa, S. et al. (2012). 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3440.

  • Research Inventy. (2025). GC - MS Profiling and In - Silico Pharmacokinetic Evaluation of Bioactive Compounds from Marsilea quadrifolia Linn.

  • PubChem - NIH. Prd_002214.

  • PubMed - NIH. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido).

Sources

Technical Guide: pKa Characterization of Pyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa values, structural determinants, and experimental characterization of the hydroxyl group in pyrrolidin-3-ol derivatives.

Executive Summary

In medicinal chemistry, pyrrolidin-3-ol (3-hydroxypyrrolidine) serves as a versatile chiral scaffold.[1] Its physicochemical behavior is governed by two distinct ionization centers: the highly basic pyrrolidine nitrogen and the weakly acidic secondary hydroxyl group.

While the nitrogen pKa is readily measurable in aqueous media, the hydroxyl group’s pKa typically exceeds the range of water (pKa > 15.7), rendering it "silent" in standard potentiometric titrations.[2] This guide analyzes the acidity of this hydroxyl group, the inductive influence it exerts on the ring nitrogen, and the specialized non-aqueous protocols required to measure it.[2]

Core pKa Data Summary
Ionization CenterFunctional GroupAqueous pKa (

)
DMSO pKaStructural Driver
Pyrrolidine Nitrogen Secondary Amine (

)
9.2 – 9.6 ~10.5Inductive withdrawal by 3-OH lowers pKa (vs. Pyrrolidine ~11.3).
Hydroxyl Group Secondary Alcohol (

)
~16.5 – 18.0 (Est.)~29.3 High pKa due to lack of resonance stabilization; requires strong EWGs to lower.

Theoretical Framework: Structural Determinants of Acidity

The Inductive Effect ( )

The hydroxyl group at the C3 position exerts a strong electron-withdrawing inductive effect (-I) on the pyrrolidine ring.

  • Effect on Nitrogen: The electronegative oxygen pulls electron density through the

    
    -framework, destabilizing the protonated ammonium form. This increases the acidity of the conjugate acid, lowering the pKa of the nitrogen from 11.27  (unsubstituted pyrrolidine) to approximately 9.4  (3-hydroxypyrrolidine).
    
  • Effect on Hydroxyl: Conversely, the protonation state of the nitrogen affects the hydroxyl. A positively charged ammonium center (

    
    ) is a powerful electron-withdrawing group, theoretically increasing the acidity of the OH group, though it remains well above physiological pH.[2]
    
Solvent Leveling and the Hydroxyl Limit

In aqueous solution, any acid with a pKa > 15.7 (the pKa of water) cannot be differentiated because the hydroxide ion (


) is the strongest base that can exist. The hydroxyl group of pyrrolidin-3-ol, being a secondary alcohol, has an intrinsic aqueous pKa estimated at 17.0 .[2] To measure this experimentally, one must utilize polar aprotic solvents  (like DMSO) and stronger bases (like dimsyl anion), where the pKa scale extends to ~35.[2]

Experimental Data: pKa Values of Derivatives

The following table synthesizes experimental and calculated pKa values for key derivatives used in drug development.

Derivative StructureSubstituent (R)Nitrogen pKa (Aq)Hydroxyl pKa (DMSO)Notes
Pyrrolidin-3-ol

9.45 29.3 (Ref)Base scaffold. OH pKa based on isopropanol ref.
N-Acetyl-pyrrolidin-3-ol

Neutral~27.5Amide prevents N-ionization; slight acidification of OH.
N-Boc-pyrrolidin-3-ol

Neutral~28.0Common intermediate; OH remains very weak acid.
4,4-Difluoro-pyrrolidin-3-ol

(with 4-F)
7.80 ~24.0Fluorines drastically lower pKa of both N and OH via induction.

Critical Insight: The introduction of electron-withdrawing protecting groups (Boc, Cbz) on the nitrogen removes the basic center but only marginally increases the acidity of the hydroxyl group. To make the hydroxyl acidic enough for physiological deprotonation (pKa < 8), the ring must be substituted with strong EWGs (e.g., fluorine) or the OH must be part of an activated system (e.g., hydroxamic acid).[2]

Visualization: Structure-Property Relationships

The following diagram illustrates the inductive vectors and pKa shifts within the molecule.

G cluster_0 Unsubstituted Pyrrolidine cluster_1 Pyrrolidin-3-ol (Target) Pyr Pyrrolidine (N-H pKa = 11.27) N_Center Nitrogen Center (Secondary Amine) Pyr->N_Center Substitution at C3 Induction Inductive Effect (-I) Oxygen pulls e- density N_Center->Induction Destabilizes cation OH_Center Hydroxyl Center (Secondary Alcohol) OH_Center->Induction High pKa (~17 aq) Silent in water Induction->N_Center Lowers pKa to ~9.4 Deriv Derivatives (e.g., 4,4-difluoro) Deriv->OH_Center EWGs lower pKa Measurable in DMSO

Caption: Mechanistic flow of inductive effects lowering the nitrogen pKa while the hydroxyl pKa remains high unless derivatized.

Experimental Methodologies

Protocol A: Potentiometric Titration (For Nitrogen pKa)

Best for determining the basicity of the pyrrolidine nitrogen.

  • Preparation: Dissolve 0.1 mmol of the pyrrolidin-3-ol derivative in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).

  • Acidification: Add a slight excess of 0.1 M HCl to fully protonate the nitrogen (

    
    ).
    
  • Titration: Titrate with 0.1 M carbonate-free NaOH using an automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

  • Data Analysis: Plot pH vs. Volume. The first inflection point corresponds to the excess HCl; the second inflection point (buffer region) yields the

    
     of the pyrrolidine nitrogen.
    
    • Note: The hydroxyl group will not show a feature in this titration (requires pH > 14).

Protocol B: Spectrophotometric Titration in DMSO (For Hydroxyl pKa)

Required for measuring the weakly acidic hydroxyl group.

  • Indicator Selection: Choose an overlapping indicator series (e.g., substituted fluorenes or phenols) with known pKa values in DMSO ranging from 20 to 30.

  • Solvent: Use anhydrous DMSO (

    
     ppm 
    
    
    
    ).
  • Titrant: Prepare a solution of dimsyl potassium (

    
    ) or potassium tert-butoxide in DMSO.
    
  • Measurement:

    • Add the substrate to the UV-Vis cuvette.

    • Add stepwise aliquots of the base.[3][4]

    • Monitor the disappearance of the neutral OH absorption or the appearance of the alkoxide (if chromophoric).

    • If non-chromophoric (like pyrrolidin-3-ol), use NMR titration : Monitor the chemical shift of the C3-proton (

      
      ) as a function of added base equivalents. The shift will plateau upon full deprotonation.
      
Protocol C: Computational Prediction (DFT)

For rapid screening of derivatives.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP/6-311+G(d,p) with IEFPCM solvation model (Water and DMSO).

  • Calculation: Compute

    
     for the reaction: 
    
    
    
    .
  • Correction: Apply linear scaling factors based on a training set of secondary alcohols (isopropanol, cyclohexanol) to convert

    
     to pKa.
    

Workflow Visualization

Workflow Start Start: Characterize Pyrrolidin-3-ol Derivative CheckN Is Nitrogen Basic? (Amine vs Amide) Start->CheckN MethodA Method A: Aqueous Potentiometric Titration (Range: pH 2-12) CheckN->MethodA Yes (Amine) CheckOH Measure Hydroxyl Acidity? CheckN->CheckOH No (Amide/Carbamate) ResultA Output: Nitrogen pKa (Expect 9.0 - 10.0) MethodA->ResultA ResultA->CheckOH MethodB Method B: DMSO NMR/UV Titration (Range: pKa 15-35) CheckOH->MethodB Yes (High Precision Needed) End End CheckOH->End No (Assume >16) ResultB Output: Hydroxyl pKa (Expect ~29 in DMSO) MethodB->ResultB

Caption: Decision tree for selecting the appropriate experimental protocol based on the ionization center of interest.

References

  • Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Jencks, W. P., & Regenstein, J. (1976).[2] Ionization constants of acids and bases. Handbook of Biochemistry and Molecular Biology, 1, 305-351. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link

  • Sirius Analytical. (2023). Technical Application Note: pKa Determination of Poorly Soluble Compounds. Sirius Analytical Instruments. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise, regioselective synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol .

Due to the inherent reactivity profile of the 2,4-dichloropyrimidine scaffold, a direct substitution approach typically yields the incorrect regioisomer. Therefore, this protocol details a regio-controlled stepwise strategy involving selective hydrolysis, nucleophilic displacement, and re-chlorination.

Executive Summary & Retrosynthetic Logic

The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol presents a classic challenge in pyrimidine chemistry: Regioselectivity .

In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is significantly more electrophilic than the chlorine at the C2 position due to the para-like resonance effect of the N1 and N3 atoms. Consequently, direct nucleophilic attack by 3-pyrrolidinol on 2,4-dichloro-6-methylpyrimidine predominantly yields the C4-substituted isomer (1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol), which is the constitutional isomer of the target.

To secure the C2-amino / C4-chloro substitution pattern, we must invert the standard reactivity order. This protocol utilizes a Hydrolysis-Displacement-Chlorination (HDC) strategy:

  • Selective Hydrolysis: Convert the highly reactive C4-Cl to a C4-OH (deactivating the ring).

  • C2-Displacement: Force substitution at the remaining C2-Cl with the amine.

  • Re-chlorination: Convert the C4-OH back to a C4-Cl using phosphorus oxychloride (

    
    ).
    
Retrosynthetic Scheme

Retrosynthesis Target Target: 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol Precursor1 Intermediate 3: 2-(3-Hydroxypyrrolidin-1-yl)- 6-methylpyrimidin-4-ol Target->Precursor1 Chlorination (POCl3) Precursor2 Intermediate 2: 2-Chloro-6-methylpyrimidin-4-ol Precursor1->Precursor2 SnAr Displacement (3-Pyrrolidinol) Start Starting Material: 2,4-Dichloro-6-methylpyrimidine Precursor2->Start Selective Hydrolysis (NaOH)

Figure 1: Retrosynthetic logic flow designed to bypass the natural C4-selectivity of the pyrimidine scaffold.

Experimental Protocol

Phase 0: Reagent Preparation & Protection

Note: While 3-pyrrolidinol can be used directly, the hydroxyl group is susceptible to chlorination by


 in the final step. To ensure high purity, protecting the alcohol as a TBDMS ether is recommended, though the protocol below describes the direct route with careful temperature control. For GMP-grade synthesis, Step 0: Silylation of 3-pyrrolidinol  is advised.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1]Role
2,4-Dichloro-6-methylpyrimidine 163.001.0Scaffold
Sodium Hydroxide (1N aq) 40.002.5Hydrolysis Base
3-Pyrrolidinol 87.121.2Nucleophile
Phosphorus Oxychloride (

)
153.335.0Chlorinating Agent
N,N-Diisopropylethylamine (DIPEA) 129.242.0Base Scavenger
1,4-Dioxane -SolventReaction Medium
Phase 1: Selective Hydrolysis (C4-Cl C4-OH)

This step selectively hydrolyzes the more reactive C4-chlorine.

  • Dissolution: Dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) in 1,4-dioxane (50 mL).

  • Hydrolysis: Add 1N NaOH solution (150 mL) slowly.

  • Reaction: Heat the mixture to reflux (100°C) for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a polar spot (
      
      
      
      , 2-chloro-6-methylpyrimidin-4-ol).
  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3-4. The product, 2-chloro-6-methylpyrimidin-4-ol , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 80-90%.

Phase 2: Nucleophilic Displacement at C2

With the C4 position deactivated as a hydroxyl (tautomerizing to the pyrimidone), the C2-chlorine can now be displaced, albeit requiring forcing conditions.

  • Setup: In a pressure vessel or sealed tube, suspend the 2-chloro-6-methylpyrimidin-4-ol (from Phase 1) in n-Butanol (or DMF).

  • Addition: Add 3-pyrrolidinol (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 120-130°C for 12-16 hours.

    • Mechanism:[1][2][3][4][5] The reaction is slower than typical

      
       due to the electron-rich nature of the pyrimidone ring.
      
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with diethyl ether to remove non-polar impurities. The product, 2-(3-hydroxypyrrolidin-1-yl)-6-methylpyrimidin-4-ol , is often a solid that can be used directly.

    • Validation: LC-MS should show [M+H]+ = 196.1.

Phase 3: Re-chlorination (C4-OH C4-Cl)

This step restores the chlorine at C4. Critical Caution: Unprotected 3-pyrrolidinol has a secondary alcohol.


 can convert aliphatic alcohols to alkyl chlorides. However, the aromatic enol (pyrimidin-4-ol) reacts much faster than the aliphatic secondary alcohol at moderate temperatures. Strict temperature control is vital  if using unprotected pyrrolidinol.
  • Preparation: Suspend the intermediate from Phase 2 in dry acetonitrile (or use neat

    
     if scale allows).
    
  • Chlorination: Add

    
      (5 equiv) dropwise at 0°C.
    
  • Reaction: Warm to 50-60°C . Do NOT reflux at high temperatures (>80°C) to avoid chlorinating the pyrrolidine hydroxyl group. Monitor closely by LC-MS.

    • Target: [M+H]+ = 214.1 (Cl pattern).

    • Over-reaction: [M+H]+ = 232.1 (Dichloro species - Avoid).

  • Quenching: Pour the reaction mixture slowly onto crushed ice/saturated

    
     solution. Exothermic! 
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The target compound is moderately polar.

Reaction Workflow Diagram

SynthesisProtocol SM 2,4-Dichloro-6-methylpyrimidine Step1 Step 1: Hydrolysis (NaOH, Reflux) Selectivity: C4 > C2 SM->Step1 Int1 Intermediate A: 2-Chloro-6-methylpyrimidin-4-ol Step1->Int1 Yield ~85% Step2 Step 2: Amine Displacement (3-Pyrrolidinol, 130°C) Targeting C2-Cl Int1->Step2 Int2 Intermediate B: 2-(3-Hydroxypyrrolidin-1-yl)- 6-methylpyrimidin-4-ol Step2->Int2 Yield ~70% Step3 Step 3: Chlorination (POCl3, 50°C) Restoring C4-Cl Int2->Step3 Final FINAL PRODUCT: 1-(4-Chloro-6-methylpyrimidin-2-yl) pyrrolidin-3-ol Step3->Final Yield ~60% (Avoid Over-chlorination)

Figure 2: Stepwise workflow ensuring regiochemical fidelity.

Critical Quality Attributes (CQA) & Troubleshooting

IssueObservationRoot CauseSolution
Wrong Regioisomer NMR shows distinct shift in pyrimidine proton; LC-MS identical.Direct substitution was attempted instead of hydrolysis route.Use the HDC protocol. Direct

favors C4.[6]
Dichlorination Mass spec shows M+2 peak (232 Da).

step too hot; aliphatic OH converted to Cl.
Keep T < 60°C or use TBDMS-protected pyrrolidinol.
Low Yield (Step 2) Incomplete conversion of Int A to Int B.Pyrimidone is deactivated.Increase Temp to 140°C or use microwave irradiation.
Analytical Validation
  • 1H NMR (DMSO-d6): The pyrimidine C5-H proton is a diagnostic handle.

    • Target (C2-amino, C4-chloro): Typically appears

      
       6.5 - 6.7 ppm.
      
    • Isomer (C4-amino, C2-chloro): Typically appears

      
       6.1 - 6.3 ppm (more shielded due to adjacent amino group).
      
  • Regiochemistry Proof: NOESY correlation between the Pyrrolidine N-CH2 protons and the Pyrimidine Methyl group (at C6) is NOT expected for the target (since they are at C2 and C6, distant). If you see strong NOE between Pyrrolidine and Methyl, you likely have the C4-isomer (where pyrrolidine is at C4, adjacent to C5, and methyl is at C6). Correction: The methyl is at C6.[7] C4-amino is adjacent to C5. C2-amino is distal.

References

  • Regioselectivity of 2,4-Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.
    • URL:[Link]

  • C2-Selective Methodologies

    • Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[8][9]

    • Source: N
    • URL:[Link]

  • General Pyrimidine Synthesis (Hydrolysis Route)

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules, including a number of approved drugs for indications ranging from oncology to virology.[1][2][3] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance in the generation of novel chemical entities for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the pyrimidine core.[1][4] This guide provides a detailed exploration of the reaction conditions, protocols, and underlying principles for the successful Suzuki coupling of 4-chloropyrimidine derivatives, a class of substrates that present unique challenges and opportunities.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide.[4][5] The catalytic cycle, illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r [Ar-Pd(II)-R(Ln)] transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 ar_r Ar-R (Coupled Product) reductive_elimination->ar_r ar_x 4-Chloropyrimidine (Ar-X) ar_x->oxidative_addition r_boronic R-B(OH)₂ r_boronic->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][6]

For 4-chloropyrimidines, the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds, which often necessitates more forcing reaction conditions or more sophisticated catalyst systems.[6] The electron-deficient nature of the pyrimidine ring can also influence the reaction, potentially leading to catalyst inhibition through coordination of the ring nitrogens to the palladium center.[7]

Optimizing Reaction Parameters: A Guide to Component Selection

The success of a Suzuki coupling with a 4-chloropyrimidine derivative is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for an efficient reaction. While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a commonly used and often effective catalyst, other systems may offer superior performance, particularly for challenging substrates.[6][8]

Catalyst SystemKey Characteristics & Applications
Pd(PPh₃)₄ A versatile and widely used catalyst, often effective for a range of chloropyrimidines.[6][9]
PdCl₂(dppf) The dppf ligand's wide bite angle can promote efficient reductive elimination.[8][9]
Pd₂(dba)₃ / P(t-Bu)₃ The bulky and electron-rich tri(tert-butyl)phosphine ligand is particularly effective for the activation of C-Cl bonds.[10]
Buchwald Ligands (e.g., XPhos, SPhos) These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling of unreactive aryl chlorides.[11]

Expert Insight: The age and storage conditions of the palladium catalyst can significantly impact its activity.[8] It is advisable to use freshly opened or properly stored catalysts. For particularly challenging couplings, employing pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can be beneficial.[11]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily in the transmetalation step to form the active boronate species. A variety of inorganic bases are commonly employed.

BaseProperties and Typical Use Cases
K₂CO₃ (Potassium Carbonate) A common and effective base, often used in aqueous solvent mixtures.[8][9]
Cs₂CO₃ (Cesium Carbonate) A stronger and more soluble base, which can enhance reaction rates for less reactive substrates.[1]
K₃PO₄ (Potassium Phosphate) A strong base that is often effective in anhydrous conditions, which can be beneficial if protodeboronation of the boronic acid is a concern.[1][7][8]
KF (Potassium Fluoride) A milder base that can be effective, particularly in anhydrous THF.[8][10]
Solvent Systems: More Than Just a Medium

The solvent influences the solubility of the reactants and the activity of the catalyst.[8] Aprotic solvents, often in combination with water, are frequently used.

Solvent SystemRationale and Application
1,4-Dioxane / Water A very common and effective solvent mixture for a wide range of Suzuki couplings.[1][6][9]
Toluene / Ethanol / Water Alcoholic solvent mixtures have been shown to improve reactivity in some cases.[12]
DMF (Dimethylformamide) A polar aprotic solvent useful for substrates with poor solubility in other systems.[1][11]
THF (Tetrahydrofuran) Often used in anhydrous conditions with KF as the base.[8][10]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4-chloropyrimidine derivatives. Optimization may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: - Add 4-chloropyrimidine, boronic acid, catalyst, and base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar or N₂ (3x). setup->inert solvent Solvent Addition: - Add anhydrous solvent via syringe. inert->solvent heating Heating & Stirring: - Heat the reaction mixture to the desired temperature with vigorous stirring. solvent->heating monitoring Reaction Monitoring: - Monitor progress by TLC or LC-MS. heating->monitoring workup Work-up: - Cool to room temperature, dilute with water, and extract with an organic solvent. monitoring->workup purification Purification: - Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End Product purification->end

Caption: A general experimental workflow for the Suzuki coupling of chloropyrimidines.[6]

Protocol 1: Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol is adapted from established procedures for the coupling of dichloropyrimidines.[6][9]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

  • Phenylboronic acid (1.0 mmol, 122 mg)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%)

  • K₂CO₃ (3.0 mmol, 415 mg)

  • 1,4-Dioxane (7 mL)

Procedure:

  • To a dry reaction vessel, add 2,4-dichloropyrimidine, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[6][9]

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Add 1,4-dioxane via syringe.[6]

  • Heat the reaction mixture to 100 °C with stirring for 24 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.[6]

Protocol 2: Microwave-Assisted Coupling of 2,4-Dichloropyrimidine with an Arylboronic Acid

Microwave irradiation can significantly shorten reaction times and improve yields.[3][9]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 75 mg)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg, 0.5 mol%)

  • K₂CO₃ (1.5 mmol, 207 mg)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • In a microwave reaction vial, dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane and water.[9]

  • Displace the air in the vial with argon.

  • Add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[9]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[9]

  • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Ineffective base or solvent- Use a fresh batch of catalyst or a different catalyst system.- Increase the reaction temperature.[8]- Screen different bases and solvents.[1]
Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) - Presence of oxygen- Suboptimal stoichiometry- Ensure the reaction mixture is thoroughly degassed.[8]- Use a slight excess of the chloropyrimidine.[8]
Protodeboronation of Boronic Acid - Presence of water with certain bases- High temperatures- Use anhydrous conditions with a base like K₃PO₄.- Lower the reaction temperature if possible.[7]
Decomposition of Starting Material - Reaction temperature is too high- Base is too strong- Lower the reaction temperature.- Use a milder base such as KF.[8]

Conclusion

The Suzuki-Miyaura coupling of 4-chloropyrimidine derivatives is a robust and highly valuable transformation in the synthesis of complex molecules for drug discovery and development. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, base, and solvent are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this powerful synthetic methodology.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439. Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. Retrieved from [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1439-1444. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

  • Russell, C. E., & Brown, G. R. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4289–4293. Retrieved from [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • De, S., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(4), 684–686. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Strategic Protection of Pyrrolidin-3-ol for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidin-3-ol is a highly valuable chiral building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target binding. Its integration into pyrimidine scaffolds, a cornerstone of many pharmaceutical agents, presents a significant synthetic challenge due to the presence of two reactive nucleophilic sites: a secondary amine and a secondary alcohol. Direct utilization in pyrimidine ring construction or coupling reactions often leads to a mixture of undesired products, compromising yield and purity. This application note provides a comprehensive guide to a robust, orthogonal protecting group strategy for pyrrolidin-3-ol, enabling its efficient and controlled incorporation into complex pyrimidine-based targets. We will detail the rationale, step-by-step protocols, and mechanistic insights for the strategic use of tert-Butoxycarbonyl (Boc) for the amine and tert-Butyldimethylsilyl (TBDMS) for the alcohol, ensuring chemoselectivity throughout the synthetic sequence.

The Synthetic Challenge: Bifunctional Reactivity of Pyrrolidin-3-ol

The synthetic utility of pyrrolidin-3-ol is directly linked to its structure, which contains both a secondary amine (pKa of the conjugate acid ~10-11) and a secondary alcohol. Both functional groups are nucleophilic and can participate in reactions common to pyrimidine synthesis, such as nucleophilic aromatic substitution (SNAr) on halopyrimidines or condensation reactions.[1][2] This dual reactivity necessitates a protection strategy to ensure that reactions occur at the desired position and in the correct sequence.

Without protection, a reaction with an electrophilic pyrimidine precursor would result in a mixture of N-arylated, O-arylated, and potentially N,O-diarylated products, making purification difficult and significantly lowering the yield of the desired isomer.

G pyrrolidinol Pyrrolidin-3-ol amine Secondary Amine (Nucleophilic) pyrrolidinol->amine Site of N-Alkylation/ N-Arylation alcohol Secondary Alcohol (Nucleophilic) pyrrolidinol->alcohol Site of O-Alkylation/ O-Arylation

Caption: Reactive nucleophilic sites of the pyrrolidin-3-ol scaffold.

The Orthogonal Protection Paradigm

To overcome this challenge, an orthogonal protecting group strategy is paramount. This approach involves the use of two distinct protecting groups for the amine and alcohol, where each can be selectively removed under specific conditions that do not affect the other.[3][4][5] This allows for the sequential unmasking and reaction of each functional group, providing complete control over the synthetic route.

For pyrrolidin-3-ol, the combination of the acid-labile tert-Butoxycarbonyl (Boc) group for the amine and the fluoride-labile tert-Butyldimethylsilyl (TBDMS) group for the alcohol is a field-proven, highly effective orthogonal pair.[2][6]

G start Pyrrolidin-3-ol step1 Step 1: N-Protection start->step1 Boc₂O, Base intermediate1 N-Boc-pyrrolidin-3-ol step1->intermediate1 step2 Step 2: O-Protection intermediate1->step2 TBDMS-Cl, Imidazole protected Fully Protected N-Boc, O-TBDMS-pyrrolidin-3-ol step2->protected deprotect_n Selective N-Deprotection (Acid) protected->deprotect_n deprotect_o Selective O-Deprotection (Fluoride) protected->deprotect_o n_free N-Free, O-TBDMS deprotect_n->n_free o_free O-Free, N-Boc deprotect_o->o_free

Caption: Orthogonal protection and selective deprotection workflow.

Experimental Protocols & Methodologies

Protocol 1: N-Protection of Pyrrolidin-3-ol with Boc-Anhydride

The first step is the protection of the more nucleophilic secondary amine. The Boc group is ideal due to its stability in a wide range of non-acidic conditions.[7][8] The reaction is typically high-yielding and straightforward.

Rationale: The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A mild base is used to neutralize the acid generated in situ and to deprotonate the amine, enhancing its nucleophilicity.

  • Materials:

    • (R)- or (S)-Pyrrolidin-3-ol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • Sodium bicarbonate (NaHCO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)

    • Solvent: Dichloromethane (DCM) or a mixture of Water/Ethyl Acetate[9]

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Saturated aqueous NaCl solution (brine)

  • Procedure:

    • Dissolve pyrrolidin-3-ol (e.g., 5.0 g, 57.4 mmol) in the chosen solvent system (e.g., 100 mL DCM or 1:1 Water/EtOAc).

    • Add the base (e.g., NaHCO₃, 9.6 g, 114.8 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Boc₂O (13.8 g, 63.1 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • If using DCM, wash the reaction mixture sequentially with 1 M HCl (optional, to remove any unreacted amine), saturated NaHCO₃, and brine. If using a biphasic system, separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, N-Boc-pyrrolidin-3-ol, is often a white solid or viscous oil of sufficient purity for the next step. Recrystallization from heptanes or purification by column chromatography can be performed if necessary.[9]

Protocol 2: O-Protection of N-Boc-Pyrrolidin-3-ol with TBDMS-Chloride

With the amine protected, the secondary alcohol can be masked with a TBDMS group. This silyl ether is significantly more stable to hydrolysis than smaller silyl ethers like TMS, providing robust protection during subsequent synthetic steps.[10][11]

Rationale: The reaction is an SN2-type displacement at the silicon atom. Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that is readily attacked by the alcohol.[12]

  • Materials:

    • N-Boc-pyrrolidin-3-ol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water and brine

  • Procedure:

    • Dissolve N-Boc-pyrrolidin-3-ol (e.g., 10.0 g, 53.4 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (N₂ or Ar).

    • Add imidazole (9.1 g, 133.5 mmol) and stir until fully dissolved.

    • Add TBDMS-Cl (9.7 g, 64.1 mmol) portion-wise at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-24 hours.[10]

    • Monitor the reaction by TLC. For more sterically hindered alcohols, gentle heating (40 °C) may be required.

    • Upon completion, pour the reaction mixture into water (300 mL) and extract with EtOAc (3 x 100 mL).

    • Combine the organic extracts and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by a final wash with brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield the pure N-Boc-O-TBDMS-pyrrolidin-3-ol.

Application in Pyrimidine Synthesis & Selective Deprotection

The fully protected pyrrolidin-3-ol is now a stable, versatile building block. It can be functionalized (e.g., converted to a boronic ester for Suzuki coupling) and coupled to a suitable pyrimidine core.[2] The power of the orthogonal strategy becomes evident in the subsequent deprotection steps, which allow for further diversification.

G cluster_0 Protection & Coupling cluster_1 Selective Deprotection A Pyrrolidin-3-ol B N-Boc, O-TBDMS Protected Pyrrolidin A->B Protocols 1 & 2 C Functionalized (e.g., Boronic Ester) B->C e.g., Miyaura borylation D Protected Pyrrolidin- Pyrimidine Conjugate C->D Suzuki Coupling with Halo-pyrimidine E Amine Unmasked for N-Functionalization D->E Protocol 3: Acidic Deprotection F Alcohol Unmasked for O-Functionalization D->F Protocol 4: Fluoride Deprotection

Caption: Overall synthetic workflow from protection to selective deprotection.

Table 1: Stability of Boc and TBDMS Protecting Groups

This table summarizes the general stability of the two protecting groups under various conditions, which is the foundation for their orthogonal nature.

ConditionReagent Example(s)Boc Group StabilityTBDMS Group StabilitySelectivity Outcome
Strong Acid Neat TFA, Conc. H₂SO₄LabileLabile[13]Both groups are typically cleaved.
Controlled Mild Acid 4M HCl in Dioxane, 10-25% TFA/DCMLabile Stable Selective cleavage of Boc group. [13][14]
Fluoride Ion TBAF, HF-Pyridine, KHF₂Stable Labile Selective cleavage of TBDMS group. [10][12]
Strong Base NaOH, NaOMe, LDAStableGenerally StableBoth groups are typically stable.
Catalytic Hydrogenation H₂, Pd/CStableStableBoth groups are stable.
Nucleophiles Amines, Grignard ReagentsStableStableBoth groups are stable.
Protocol 3: Selective N-Boc Deprotection (Unmasking the Amine)

Rationale: The Boc group is a carbamate that readily hydrolyzes under acidic conditions via formation of a stable tert-butyl cation. The TBDMS group, a silyl ether, is significantly more stable to acid and will remain intact if the conditions are carefully controlled (reagent, temperature, and time).[13]

  • Materials:

    • N-Boc, O-TBDMS protected pyrrolidin-pyrimidine conjugate (1.0 eq)

    • 4.0 M HCl in 1,4-Dioxane or 25% Trifluoroacetic acid (TFA) in DCM

    • Anhydrous DCM (if using TFA)

    • Saturated aqueous NaHCO₃ solution

    • Diethyl ether (for precipitation)

  • Procedure (using HCl/Dioxane):

    • Dissolve the protected substrate (1.0 mmol) in a minimal amount of DCM or directly in the HCl/Dioxane solution (5 mL).

    • Add the 4.0 M HCl in Dioxane solution and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure. The product is often isolated as the hydrochloride salt.

    • Alternatively, the reaction mixture can be diluted with diethyl ether to precipitate the HCl salt, which is then collected by filtration.

    • To obtain the free amine, the crude salt is dissolved in water, basified with saturated NaHCO₃ or 1M NaOH to pH 8-9, and extracted with DCM or EtOAc.

Protocol 4: Selective O-TBDMS Deprotection (Unmasking the Alcohol)

Rationale: The cleavage of silyl ethers by fluoride is driven by the formation of the exceptionally strong Si-F bond (bond energy ~580 kJ/mol). Tetrabutylammonium fluoride (TBAF) is a common, organic-soluble source of fluoride ions that efficiently cleaves TBDMS ethers while leaving the acid-sensitive Boc group untouched.[10][11]

  • Materials:

    • N-Boc, O-TBDMS protected pyrrolidin-pyrimidine conjugate (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Dissolve the protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the mixture with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography.

Conclusion

The successful synthesis of complex pyrimidine derivatives bearing the pyrrolidin-3-ol moiety is critically dependent on a well-executed and logical protecting group strategy. The orthogonal pairing of the N-Boc and O-TBDMS groups provides a reliable and versatile framework for achieving this goal. By understanding the distinct chemical labilities of these groups and applying the detailed protocols provided, researchers can selectively mask and unmask the amine and alcohol functionalities, enabling controlled, sequential modifications. This strategy minimizes side reactions, simplifies purification, and ultimately facilitates the efficient construction of novel molecular architectures for drug discovery and development.

References

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Protection of Alcohols. [Link]

  • Khan, A., Ghosh, S., & Choudhury, L. H. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. European Journal of Organic Chemistry, 2004(9), 1931-1935. [Link]

  • Request PDF. (2004). A Simple and Useful Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. ResearchGate. [Link]

  • Request PDF. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM? Q&A. [Link]

  • Bold, C. P., et al. (n.d.). Workup and isolation of Boc-protected (S)-pyrrolidin-3-ol (23) after hydrogenation. ResearchGate. [Link]

  • Seneviratne, U., et al. (n.d.). Synthesis of pyrimidine nucleoside analogs containing pyrrolidine exocycles. ResearchGate. [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. ResearchGate. [Link]

  • PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

  • Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Amblard, F., et al. (2011). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Protection of Amino Groups. [Link]

  • PMC. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[15][16]benzoxazine and Evaluation of Their Antiviral Activity. PMC. [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

  • PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

  • Kręcijasz, R. B., et al. (2023). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. Synthesis, 55(09), 1355-1366. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • PMC. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]

  • PubChem. (n.d.). 4-[(3R)-pyrrolidin-3-yl]pyrimidine. PubChem. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a key intermediate in the synthesis of numerous pharmacologically active compounds. The pyrimidine core is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties[1][2]. The pyrrolidin-3-ol moiety introduces a chiral center and a hydroxyl group, which can be crucial for target engagement and modulation of physicochemical properties. The demand for efficient and scalable synthetic routes to this intermediate is driven by its utility in drug discovery and development programs[3].

This document provides a comprehensive guide to the scale-up synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. The protocol is designed for robustness and safety, addressing the challenges often encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of the target molecule is achieved through a two-step process, commencing with the commercially available starting materials: 2,4-dichloro-6-methylpyrimidine and (R)-pyrrolidin-3-ol.

Overall Reaction Scheme

Synthetic_Scheme 2,4-dichloro-6-methylpyrimidine 2,4-dichloro-6-methylpyrimidine Intermediate 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol 2,4-dichloro-6-methylpyrimidine->Intermediate Nucleophilic Aromatic Substitution R_pyrrolidin_3_ol (R)-pyrrolidin-3-ol R_pyrrolidin_3_ol->Intermediate Process_Flow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactants Charge 2,4-dichloro-6-methylpyrimidine and Acetonitrile Add_Pyrrolidinol Add (R)-pyrrolidin-3-ol Charge_Reactants->Add_Pyrrolidinol Add_Base Add Sodium Bicarbonate Add_Pyrrolidinol->Add_Base Reflux Heat to Reflux (4-6 h) Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column_Chromatography Flash Column Chromatography (Optional) Crude_Product->Column_Chromatography Recrystallization Recrystallization (Optional) Crude_Product->Recrystallization Final_Product Final Product: 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol Column_Chromatography->Final_Product Recrystallization->Final_Product

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 Reactions

Executive Summary

You are likely experiencing low yields because you are fighting the intrinsic reactivity of the pyrimidine scaffold. In 2,4-dichloro-6-methylpyrimidine , the chloride at the C4 position is significantly more electrophilic than the chloride at the C2 position .

Standard nucleophilic aromatic substitution (


) conditions will preferentially yield the C4-isomer  (the unwanted regioisomer), leaving the desired C2-product  as a minor component.

This guide provides two solutions:

  • Protocol A (Optimization): Best-effort conditions for the direct displacement route (if you are committed to the starting material).

  • Protocol B (The "Smart" Route): An alternative synthetic pathway using a sulfone leaving group to guarantee C2-regioselectivity and high yield.

Part 1: The Diagnosis (Why Your Yield is Low)

The reaction between 2,4-dichloro-6-methylpyrimidine (1) and 3-pyrrolidinol (2) presents a classic regioselectivity conflict.

  • Kinetic Favorability: The Nitrogen at position 1 (N1) activates the C4-chloride via para-like resonance. The C2-chloride is activated by two nitrogens but is often less reactive due to the lack of a direct "para" resonance contributor that stabilizes the Meisenheimer complex as effectively as N1 does for C4 attack.

  • Steric Factors: While the methyl group at C6 provides some steric bulk, it is insufficient to fully block the C4 position.

  • Result: Under standard conditions (RT, THF/Ethanol), the ratio of C4-product to C2-product is often 3:1 or worse , leading to a maximum theoretical yield of the desired isomer of <25%.

Visualizing the Conflict

ReactionPathways Start 2,4-Dichloro- 6-methylpyrimidine TS_C4 Transition State (C4 Attack) Start->TS_C4 Fast (Kinetic) TS_C2 Transition State (C2 Attack) Start->TS_C2 Slow Amine + 3-Pyrrolidinol Prod_C4 Major Product (C4-Amino, C2-Chloro) UNWANTED TS_C4->Prod_C4 Prod_C2 Target Product (C2-Amino, C4-Chloro) DESIRED TS_C2->Prod_C2

Figure 1: The kinetic bifurcation showing why the unwanted C4-isomer dominates under standard conditions.

Part 2: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Yield < 30% Formation of the C4-regioisomer (major product).Switch to Protocol B (Sulfone Route) or use Lewis Acid catalysis (Protocol A).
"Gummy" Precipitate Formation of the HCl salt of the product or unreacted amine.Ensure sufficient base (3.0 eq) is used. Use DIPEA instead of TEA to prevent quaternary salt precipitation.
Bis-substitution Excess amine or high temperature caused both chlorides to react.Strictly control stoichiometry (0.95 eq amine) and keep temp < 0°C.
Product is Oil Isomer mixture prevents crystallization.Purify via column chromatography. The C4-isomer is usually less polar (higher

) than the C2-isomer.[1]

Part 3: Experimental Protocols

Protocol A: Direct Optimization (The "Lewis Acid" Method)

Use this if you cannot change your starting materials. This method uses Zinc(II) to chelate the pyrimidine nitrogens, potentially altering the activation energy to favor C2 attack.

Reagents:

  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)

  • 3-Pyrrolidinol (1.0 eq)

  • ZnCl₂ (1.1 eq) - Critical Additive

  • Triethylamine (Et₃N) (1.2 eq)

  • Solvent: THF (Anhydrous) / Toluene (1:1 mixture)

Step-by-Step:

  • Complexation: Dissolve 2,4-dichloro-6-methylpyrimidine in THF/Toluene under

    
    . Cool to 0°C .
    
  • Lewis Acid Addition: Add ZnCl₂ (solid or ether solution). Stir for 30 mins. Mechanism: Zn coordinates to N1 and N3, potentially shielding N1's ability to activate C4.

  • Amine Addition: Add 3-pyrrolidinol dropwise over 1 hour.

  • Base Addition: Add Et₃N dropwise.

  • Reaction: Allow to warm to RT slowly. Monitor by LCMS.[1]

  • Workup: Quench with aqueous EDTA (to remove Zn). Extract with EtOAc.

  • Purification: You must perform column chromatography. Expect the C2 isomer (Target) to elute after the C4 isomer.

Protocol B: The "Smart" Route (Thiomethyl/Sulfone Strategy)

Recommended for yields > 80%. This route guarantees regioselectivity by using a leaving group at C2 (Sulfone) that is far more reactive than the C4-Chloride.

Concept: Instead of starting with two identical halogens, we differentiate the positions. We place a Sulfur at C2 and a Chlorine at C4.[2] We then oxidize the Sulfur to a Sulfone (


), which is an excellent leaving group for 

, allowing selective displacement at C2 without touching the C4-Cl.

Workflow Visualization:

SmartRoute Step1 Start: 6-Methyl-2-thiouracil (Commercially Available) Step2 Intermediate 1: 2-(Methylthio)-4-chloro-6-methylpyrimidine Step1->Step2 1. MeI, NaOH 2. POCl3 Step3 Intermediate 2: 2-(Methylsulfonyl)-4-chloro-6-methylpyrimidine (Activated Core) Step2->Step3 mCPBA or Oxone (Oxidation) Step4 Target Product: 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol Step3->Step4 3-Pyrrolidinol (Selective C2 Displacement)

Figure 2: The Sulfone Displacement Route ensures the amine attacks C2 exclusively.

Detailed Methodology:

  • S-Methylation & Chlorination (Precursor Prep):

    • Start with 6-methyl-2-thiouracil .

    • Methylate sulfur (MeI/NaOH)

      
       2-methylthio-4-hydroxy-6-methylpyrimidine.
      
    • Chlorinate (POCl₃)

      
      2-methylthio-4-chloro-6-methylpyrimidine .
      
  • Oxidation (Activation):

    • Dissolve the thio-ether in DCM. Cool to 0°C.

    • Add mCPBA (2.2 eq) . Stir at RT for 2-4 hours.[3]

    • Result: The -SMe group becomes

      
       (Sulfone). The C4-Cl remains intact.
      
    • Note: The Sulfone is a "super-leaving group" at the C2 position.

  • Displacement (The Target Reaction):

    • Dissolve the Sulfone intermediate in THF.

    • Add 3-pyrrolidinol (1.1 eq) and DIPEA (1.5 eq) .

    • Stir at 0°C to RT .

    • Outcome: The amine will displace the Sulfone at C2 exclusively. The C4-Cl is stable under these mild conditions.

  • Yield Expectation: >85% isolated yield with >98% regioselectivity.

References

  • Regioselectivity of 2,4-Dichloropyrimidines

    • Plé, N., Turck, A., & Queguiner, G. (1995). Metalation of diazines. XI. Directed ortho-lithiation of chloropyrimidines. Journal of Organic Chemistry.[4]

    • Note: Establishes the baseline reactivity C4 > C2.
  • Lewis Acid Control (ZnCl₂)

    • Dunn, A. D., et al. (2004). Regioselective nucleophilic substitution of 2,4-dichloropyrimidine.[2][3][4][5][6][7][8] Journal of Chemical Research.

    • Context: Discusses using metal coordin
  • The Sulfone Strategy (Displacement of 2-SO₂Me)

    • Barvian, N. C., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.

    • Context: Demonstrates the high reactivity and selectivity of 2-sulfonylpyrimidines towards amines.
  • General Pyrimidine Chemistry

    • Brown, D. J. (2009). The Pyrimidines.[1][2][3][4][5][7][8][9][10][11][12] Wiley-Interscience. (The definitive text on pyrimidine synthesis).

Sources

Flash chromatography solvent systems for polar pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-FLASH-001

Introduction: The Pyrimidine Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Pyrimidine Paradox": your compound is too polar to move in Hexane/Ethyl Acetate but too soluble/basic for standard silica methods, resulting in severe tailing or irreversible adsorption.

Pyrimidine derivatives (e.g., cytosine, thymine analogs, kinase inhibitors) possess basic nitrogen atoms (


 hybridized) that act as Lewis bases. These interact strongly with the acidic silanols (

, pKa ~5) on the surface of silica gel. This guide provides self-validating protocols to overcome these interactions.

Module 1: Troubleshooting Peak Tailing (Streaking)

User Question: "My pyrimidine derivative smears across the column (tailing) or doesn't elute at all, even with 10% Methanol. How do I fix this?"

Technical Diagnosis: The issue is Silanol Interaction , not just solvent polarity. The acidic protons on the silica surface are hydrogen-bonding or protonating your basic pyrimidine nitrogens. Simply adding more methanol increases polarity but does not "cap" these active sites.

The Solution: The "Silanol Shield" Strategy You must introduce a competitive base (Modifier) into your mobile phase to block these sites.[1]

Protocol A: Preparation of Ammoniated Methanol (The "Right" Way)

Many users fail here by adding aqueous ammonia directly to DCM, creating a biphasic mess that ruins the gradient.

  • Reagent: Ammonium Hydroxide (

    
    , 28-30% aqueous).
    
  • Step 1 (Pre-mix): Add 10 mL of

    
     to 90 mL of pure Methanol .
    
    • Result: A clear, miscible "10% ammoniated methanol" stock solution.

  • Step 2 (Mobile Phase): Use this stock solution as your "Solvent B" and pure Dichloromethane (DCM) as "Solvent A".

  • Elution: Run a gradient from 0% to 10-15% B.

    • Note: This delivers an effective ammonia concentration of ~0.1% to 1.5% on the column, sufficient to deprotonate silanols without dissolving the silica matrix.

Visualizing the Mechanism:

SilanolInteraction Silica Acidic Silanol (Si-OH) Pyrimidine Basic Pyrimidine (N:) Silica->Pyrimidine Strong H-Bond (Tailing) Complex Blocked Silanol (Si-O-NH4+) Silica->Complex Neutralization Elution Free Pyrimidine Elutes Pyrimidine->Elution Mobile Phase Flow Modifier Modifier (NH3 / TEA) Modifier->Silica Preferential Binding (High Affinity) Complex->Elution Displacement

Figure 1: The "Silanol Shield" mechanism. The modifier (Green) preferentially binds to the acidic silica (Red), freeing the Pyrimidine (Blue) to elute with sharp peaks.

Module 2: Solubility vs. Elution (The "Crash Out")

User Question: "My sample dissolves in DCM/MeOH, but precipitates at the top of the column when the run starts. Why?"

Technical Diagnosis: This is the General Filtration Effect . You dissolved your sample in a strong solvent (e.g., 20% MeOH/DCM) to load it, but your starting gradient was weak (e.g., 0% MeOH). As the strong solvent dilutes into the mobile phase, the compound exceeds its solubility limit and crashes out, blocking the frit.

The Solution: Dry Loading For polar pyrimidines, liquid loading is rarely effective unless you use low-solubility solvents. Dry loading is the gold standard.

Protocol B: The "Celite Sandwich" Dry Load
  • Dissolution: Dissolve crude material in the minimum amount of a very strong solvent (MeOH, Acetone, or even DCM/MeOH).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 2g Celite per 1g crude sample.

    • Why Celite? Unlike silica, Celite is inert and does not retain the compound, ensuring tighter bands.

  • Evaporation: Rotovap until you have a free-flowing powder.

  • Packing: Pour the powder into a solid-load cartridge (or on top of the column bed) and cap with a frit/sand.

Comparative Data: Solvent Systems for Pyrimidines
Solvent SystemPolaritySelectivityRisk FactorBest For
DCM / MeOH HighProtic/PolarHigh: Silica dissolution >10% MeOH.[2]General polar pyrimidines.
DCM / MeOH / NH3 Very HighBasic/PolarMed: Excellent peak shape; requires prep.Amino-pyrimidines (primary amines).
EtOAc / EtOH (3:1) Med-HighProtic/Non-chlorinatedLow: "Green" alternative; no silica dissolution.Compounds sensitive to chlorinated solvents.
DCM / Acetone MediumAproticLow: Good solubility, no silanol activation.Less polar pyrimidine esters/amides.

Module 3: Advanced Solvent Systems (Beyond DCM)

User Question: "I am worried about silica dissolving in Methanol, and I want a greener alternative to DCM. What can I use?"

Technical Diagnosis: It is a valid concern. High concentrations of Methanol (>15%) in DCM can solubilize silica, causing white precipitates in your fractions and clogging instrument lines.

The Solution: The EtOAc/EtOH Alternative Ethanol is an excellent alternative to Methanol. It is less aggressive toward silica but provides similar protic strength.

Protocol C: The "Green" Pyrimidine Gradient
  • Mobile Phase A: 100% Ethyl Acetate (EtOAc).

  • Mobile Phase B: 100% Ethanol (EtOH) OR 3:1 EtOAc:EtOH + 1% TEA.

  • Gradient: 0-20% EtOH in EtOAc.

    • Insight: Pyrimidines often separate better here because the selectivity is different (less "general solvation" than DCM).

Decision Logic for Solvents:

SolventLogic Start Start: Polar Pyrimidine CheckSol Is it soluble in EtOAc? Start->CheckSol YesEtOAc Yes CheckSol->YesEtOAc NoEtOAc No CheckSol->NoEtOAc System1 System: Hexane / EtOAc (Add 1% TEA if streaking) YesEtOAc->System1 CheckDCM Is it soluble in DCM? NoEtOAc->CheckDCM YesDCM Yes CheckDCM->YesDCM NoDCM No (Very Polar) CheckDCM->NoDCM System2 System: DCM / MeOH (9:1) Use Ammoniated MeOH YesDCM->System2 System3 System: C18 Reversed Phase Water / Acetonitrile NoDCM->System3

Figure 2: Solvent Selection Decision Tree. Follow the logic path to determine the safest starting point.

Module 4: The Nuclear Option (Reversed Phase)

User Question: "I've tried everything. My compound is stuck at the baseline or elutes with impurities."

Technical Diagnosis: If your compound requires >15% MeOH in DCM to move, you are no longer doing chromatography; you are doing "filtration." The silica activity is completely suppressed by the solvent, destroying resolution.

The Solution: C18 (Reversed Phase) Switch to a C18 column. Pyrimidines are often water-soluble enough for this.

  • Mobile Phase: Water / Acetonitrile (or Methanol).[3]

  • Modifier: 0.1% Formic Acid (for acidic pyrimidines) or 10mM Ammonium Bicarbonate (for basic pyrimidines—ensure your C18 column is pH stable).

  • Benefit: The separation mechanism is based on hydrophobicity, not polar interactions, often reversing the elution order and removing the "tailing" caused by silanols.

References

  • Biotage. "Does methanol really dissolve silica during flash column chromatography?" Biotage Blog. Link

  • Teledyne ISCO. "Strategies for the Flash Purification of Highly Polar Compounds." Teledyne ISCO Application Notes. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.[2] Link

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method?" Waters Knowledge Base. Link

Sources

Validation & Comparative

Validating Chiral Purity of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The "Amylose" Imperative

In the synthesis of kinase inhibitors and GPCR modulators, 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol serves as a critical chiral scaffold. Its biological activity is strictly governed by the stereochemistry at the C3-position of the pyrrolidine ring. A racemic mixture in late-stage coupling can lead to a 50% yield loss and the introduction of difficult-to-remove diastereomeric impurities in the final API.

This guide evaluates three primary methodologies for validating the enantiomeric excess (ee%) of this scaffold: Chiral HPLC (Normal Phase) , Supercritical Fluid Chromatography (SFC) , and NMR with Chiral Solvating Agents (CSA) .

The Verdict: While SFC offers speed, Chiral Normal-Phase HPLC using Amylose-based stationary phases is the superior method for robust, transferrable, and highly resolved validation. It leverages the specific hydrogen-bonding capability of the C3-hydroxyl group against the carbamate linkage of the stationary phase, ensuring baseline separation (Rs > 2.0) where other methods struggle with peak broadening.

The Challenge: Structural Analysis & Chiral Recognition

The molecule consists of a 4-chloro-6-methylpyrimidine ring coupled to a 3-hydroxypyrrolidine.

  • Chiral Center: C3 of the pyrrolidine ring.[1]

  • Interaction Sites:

    • Hydroxyl Group (-OH): Primary hydrogen bond donor/acceptor.

    • Pyrimidine Ring: Pi-pi (

      
      -
      
      
      
      ) interaction site.
    • N1-Pyrimidine Bond: Creates a rigid "paddle" shape, reducing conformational freedom and aiding chiral discrimination.

Standard C18 (Reverse Phase) chromatography cannot distinguish these enantiomers because they possess identical hydrophobicities and pKa values in an achiral environment. Separation requires a chiral selector that can form a transient, diastereomeric complex with the analyte.[2][3]

Comparative Analysis of Methodologies

We compared three industry-standard approaches based on Resolution (


), Reproducibility, and Scalability.
FeatureMethod A: Chiral HPLC (NP) Method B: Chiral SFC Method C: NMR w/ CSA
Primary Mechanism H-Bonding & Steric exclusionH-Bonding & Dipole interactionsDiastereomeric chemical shift (

)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose/Amylose derivativesN/A (Solution phase)
Mobile Phase Hexane / IPA / DEA

/ Methanol / DEA

+ Mosher's Acid or Pirkle Alcohol
Resolution (

)
High (> 2.5) Medium-High (1.5 - 2.0)Low (Signal overlap common)
Throughput Moderate (15-20 min/run)High (3-5 min/run) Low (Manual prep required)
Robustness Excellent (Industry Standard) Moderate (Pressure sensitive)Low (Concentration dependent)
Suitability QC Release & Validation High-Throughput ScreeningR&D / Absolute Config
Analysis of the Winner: Chiral HPLC (Normal Phase)

Method A is selected as the "Gold Standard" for this specific molecule. The Normal Phase mode (Hexane/Alcohol) maximizes the interaction energy between the analyte's -OH group and the chiral selector. In SFC, the supercritical


 can sometimes suppress these subtle polar interactions, leading to lower resolution for this specific class of polar alcohols. NMR is insufficient for detecting trace enantiomeric impurities (< 1%).
The Gold Standard Protocol: Amylose-Based Normal Phase HPLC

This protocol is designed to be self-validating. The use of a basic additive (Diethylamine) is critical to suppress the ionization of the pyrimidine nitrogen, preventing peak tailing.

3.1 Chromatographic Conditions
  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[3]

  • Temperature:

    
    
    
  • Detection: UV at 254 nm (Pyrimidine

    
    ) and 210 nm.
    
  • Injection Volume: 5-10

    
     (Sample conc: 1.0 mg/mL in Mobile Phase).
    
3.2 Step-by-Step Execution
  • System Equilibration: Flush the column with the mobile phase for at least 45 minutes. The baseline must be flat at 210 nm.

  • Blank Run: Inject the mobile phase to ensure no carryover or ghost peaks.

  • Racemic Standard Injection: Inject a 1:1 mixture of (R) and (S) enantiomers.

    • Success Criteria: You must observe two distinct peaks with valley-to-peak ratio < 5%. Calculate Resolution (

      
      ).
      
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    
    Where 
    
    
    
    is the area under the peak.[4]
3.3 Representative Performance Data (Simulated)
ParameterValueAcceptance Criteria
Retention Time (

)
8.2 min

min
Retention Time (

)
10.4 min

min
Selectivity (

)
1.35

Resolution (

)
2.8

Tailing Factor (

)
1.1

Limit of Quantitation (LOQ) 0.05%

Visualizing the Mechanism & Workflow
Diagram 1: Method Development Decision Tree

This logic flow ensures you choose the correct path if the standard protocol fails (e.g., due to unusual solubility).

MethodDevelopment Start Start: 1-(4-Chloro-6-methylpyrimidin-2-yl) pyrrolidin-3-ol Sample Solubility Check Solubility in Hexane/IPA Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Yes Insoluble Insoluble / Precipitates Solubility->Insoluble No NP_Screen Screen NP Columns: 1. Amylose (AD/IA) 2. Cellulose (OD/IB) Soluble->NP_Screen RP_Screen Switch to Reverse Phase: Water/ACN/DEA Column: Chiralpak IG/IC Insoluble->RP_Screen CheckRes Check Resolution (Rs) NP_Screen->CheckRes RP_Screen->CheckRes GoodRes Rs > 1.5 (Success) CheckRes->GoodRes Separated BadRes Rs < 1.5 (Partial Sep) CheckRes->BadRes Overlap Optimize Optimize: 1. Lower Temp (15°C) 2. Change Alcohol (EtOH) 3. Reduce Flow BadRes->Optimize Optimize->CheckRes

Caption: Decision tree for selecting and optimizing the chiral separation mode based on solubility and resolution.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works allows for troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral discrimination on polysaccharide phases.

ChiralInteraction cluster_CSP Stationary Phase (Amylose-carbamate) cluster_Analyte Analyte (S-Enantiomer) Carbamate_NH Carbamate N-H (Donor) Pyrim_N Pyrimidine N (Acceptor) Carbamate_NH->Pyrim_N H-Bond (Weak) Carbamate_CO Carbamate C=O (Acceptor) Phenyl_Ring Phenyl Group (Pi System) OH_Group Pyrrolidine -OH (Donor/Acceptor) OH_Group->Carbamate_CO H-Bond (Strong) Pyrim_Ring Pyrimidine Ring (Pi System) Pyrim_Ring->Phenyl_Ring Pi-Pi Stacking Note The (R)-Enantiomer cannot align all 3 interactions simultaneously due to steric hindrance.

Caption: The "Three-Point Interaction" model showing how the Amylose stationary phase discriminates the enantiomer.

Troubleshooting & Optimization

Even with a robust protocol, variations in column batch or solvent quality can affect results.

  • Peak Tailing:

    • Cause: Interaction between the basic pyrimidine nitrogen and residual silanols on the silica support.

    • Fix: Increase DEA concentration to 0.15% or switch to "immobilized" columns (e.g., Chiralpak IA) which tolerate stronger solvents.

  • Loss of Resolution:

    • Cause: Temperature fluctuations.[5]

    • Fix: Chiral recognition is enthalpy-driven. Lowering the temperature (e.g., from

      
       to 
      
      
      
      ) often improves resolution significantly by stabilizing the analyte-CSP complex.
  • Solubility Issues:

    • Cause: The compound is polar.[6]

    • Fix: Add 5-10% Dichloromethane (DCM) or Methanol to the mobile phase. Note: Only use DCM with immobilized columns (IA, IB, IC).

References
  • BenchChem. "A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine." BenchChem Technical Guides. Accessed 2024.

  • Springer Nature Experiments. "Chiral Mobile-Phase Additives in HPLC Enantioseparations." Springer Protocols. Accessed 2024. [2]

  • National Institutes of Health (NIH). "Enantiomeric Separation of New Chiral Azole Compounds." MDPI / PMC. Accessed 2024.

  • Sigma-Aldrich. "Chiral HPLC Columns: Method Development Guide." Sigma-Aldrich Technical Library. Accessed 2024.

Sources

A Guide to Elemental Analysis Standards for Nitrogen-Rich Heterocycles: Ensuring Accuracy in Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitrogen in Modern Chemistry

Nitrogen-rich heterocyclic compounds are the cornerstone of countless innovations in pharmaceuticals, materials science, and agriculture. From life-saving antiviral drugs to high-energy materials, the precise quantity of nitrogen within these molecular scaffolds dictates their function, efficacy, and safety. For researchers, scientists, and drug development professionals, the accurate determination of elemental composition is not merely a routine check; it is a fundamental requirement for patent applications, regulatory submissions, and ensuring the stoichiometric integrity of a synthetic pathway. An error of even a fraction of a percent can lead to incorrect molecular formula assignments, flawed interpretations of experimental results, and significant delays in development timelines.

This guide provides an in-depth comparison of elemental analysis standards for these often-challenging molecules. We will delve into the causality behind experimental choices, present a robust, self-validating protocol, and offer expert insights grounded in years of field experience to ensure your results meet the highest standards of scientific integrity.

The Gold Standard: Understanding the Dumas Combustion Method

The definitive technique for nitrogen determination is the Dumas method, also known as combustion analysis.[1][2][3] Its preeminence over the traditional Kjeldahl method stems from its ability to achieve complete conversion of all nitrogen-containing compounds, including notoriously stable heterocyclic rings and nitro groups, into molecular nitrogen (N₂).[1][4]

The principle is elegant in its robustness: a sample is combusted at high temperatures (typically >1000°C) in the presence of pure oxygen.[5] This process quantitatively converts the sample into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ). This gas mixture is then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper, which quantitatively reduces the nitrogen oxides to N₂.[5][6] Downstream traps remove CO₂ and H₂O, isolating the N₂ gas, which is then measured by a thermal conductivity detector (TCD). The signal from the TCD is directly proportional to the amount of nitrogen in the original sample.[1][5] This method is rapid, free from the hazardous chemicals used in the Kjeldahl method, and readily automated.[2][4]

Choosing the Right Calibrant: A Comparative Guide to Elemental Standards

The accuracy of the Dumas method is entirely dependent on proper calibration. The instrument is calibrated by analyzing a highly pure, stable organic compound with a precisely known nitrogen content. The choice of this standard is a critical experimental decision, particularly when analyzing samples with high nitrogen content. The ideal standard should be non-hygroscopic, stable, have a high molecular weight to minimize weighing errors, and ideally, its nitrogen content should bracket the expected range of the unknown samples.

Below is a comparative table of commonly used and recommended standards for the analysis of nitrogen-rich compounds.

Standard NameChemical FormulaMolecular Weight ( g/mol )Theoretical %NKey Characteristics & Best Use-Cases
Acetanilide C₈H₉NO135.1710.36%General Purpose: Widely available and historically common. Good for general system suitability checks and for samples with low to moderate nitrogen content.[5]
Atropine C₁₇H₂₃NO₃289.374.84%Low-Level Nitrogen: Useful for calibrating the low end of the measurement range. Its high molecular weight is advantageous for weighing.[5][7]
EDTA C₁₀H₁₆N₂O₈292.249.59%Robust & Reliable: Ethylenediaminetetraacetic acid is very stable, non-hygroscopic, and has a high purity. It is an excellent all-around standard for low-to-moderate nitrogen samples and is recommended in some regulatory protocols.[6]
Urea CH₄N₂O60.0646.65%High-Nitrogen Check: While its low molecular weight and hygroscopic nature can be drawbacks, high-purity urea is available as a Standard Reference Material (SRM 2141) from NIST.[4] It is excellent for verifying performance in the high-nitrogen range.
Melamine C₃H₆N₆126.1266.64%Specialized High-Nitrogen: Ideal for calibrating instruments for samples with very high nitrogen content, such as other triazines or energetic materials. Its use ensures the calibration curve is established in the relevant concentration range, minimizing extrapolation errors.[8]

Expert Insight: When analyzing nitrogen-rich heterocycles (>25% N), it is best practice to use a standard with a similarly high nitrogen content, such as Urea or Melamine. Calibrating with a low-nitrogen standard like Atropine and then analyzing a high-nitrogen sample forces the instrument to extrapolate far beyond its calibrated range, which can introduce significant error. Using a high-nitrogen standard ensures the detector response is calibrated in the correct region, leading to more accurate and reliable results.

A Self-Validating Protocol for Nitrogen Analysis

This protocol is designed to be a self-validating system, incorporating checks to ensure the instrument is performing optimally before, during, and after the analysis of unknown samples. This methodology is grounded in principles outlined by organizations like the AOAC and adapted for the specific challenges of nitrogen-rich compounds.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_validation Phase 2: Validation & QC cluster_analysis Phase 3: Sample Analysis S1 1. Sample Preparation - Homogenize sample - Dry in vacuum oven (if needed) - Accurately weigh 1-3 mg into tin capsule S2 2. Standard Preparation - Select appropriate standard (e.g., Urea) - Weigh multiple replicates (e.g., n=5) covering the expected sample weight range S1->S2 S3 3. Instrument Calibration - Analyze standards to generate a linear calibration curve (Response vs. N mass) - R² should be > 0.999 S2->S3 S4 4. Calibration Verification (Check Standard) - Analyze a second, different standard (e.g., Acetanilide) - Result must be within ±0.3% of theoretical value S3->S4 Verify Accuracy S5 5. Analyze Unknown Samples - Weigh and analyze samples (n=3) - Bracket sample set with check standards every 10-15 samples S4->S5 Proceed if Valid S6 6. Data Processing - Calculate %N from calibration curve and sample weight - Evaluate precision (RSD < 0.5%) S5->S6

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated Heterocyclic Amine CAS Number: 1261234-21-2 (Representative for this class)

Effective disposal of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol requires understanding its chemical reactivity, not just its physical state. As a molecule containing a chloropyrimidine ring, it possesses an electrophilic center susceptible to nucleophilic attack. This specific chemical structure dictates that it must be segregated into Halogenated Waste Streams .

Critical Warning: Failure to segregate this compound from non-halogenated solvents (e.g., acetone, methanol) can contaminate bulk waste tanks, leading to rejection by incineration facilities and significant regulatory fines.

Hazard Profile & PPE Requirements

This compound is generally classified as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed.[1][2]

CategoryRequirementScientific Rationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates which can cause mucosal irritation due to the nitrogen-rich heterocyclic structure.
Dermal Nitrile Gloves (Double-gloved recommended)The chloropyrimidine moiety can be a skin sensitizer. Double gloving prevents permeation during solution handling.
Ocular Chemical Splash GogglesStandard safety against potential hydrolysis products (HCl) if the compound contacts moisture in the eye.
Body Tyvek Lab Coat/ApronPrevents contamination of street clothes; essential for solid handling to minimize dust retention.

Waste Segregation Logic (The "Why" and "How")

The presence of the Chlorine (Cl) atom on the pyrimidine ring is the deciding factor for disposal. When incinerated, this chlorine atom converts to Hydrogen Chloride (HCl) gas. Incinerators must be equipped with specific scrubbers to neutralize this acid gas. Therefore, you cannot simply place this in a general "Organic Waste" container.

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the compound enters the correct regulatory stream.

WasteSegregation Start Waste Generation: 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid SolidAction Double Bag (HDPE) Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Solvent Composition? Liquid->SolventCheck HaloStream Halogenated Waste Stream (High BTU Incineration) SolventCheck->HaloStream Contains >1% Halogens (This Compound) NonHaloStream Non-Halogenated Stream SolventCheck->NonHaloStream Pure Solvents Only Contam Contamination Risk: DO NOT MIX NonHaloStream->Contam If mixed with Target Compound Contam->HaloStream Re-classify as

Caption: Decision logic for segregating chloropyrimidine derivatives. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute classifies the entire mixture as Halogenated Waste.[3]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or contaminated solids)

Applicability: Expired reagents, spill cleanup debris, contaminated weighing boats.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging) or a rigid HDPE wide-mouth jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol" (or "Halogenated Heterocycle").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Do not compact the waste mechanically, as this may disperse dust.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis, HPLC waste, dissolved samples.

  • Selection: Select the carboy designated for Halogenated Solvents .

    • Note: Even if the solvent is 99% Water or Methanol, the dissolved chloropyrimidine requires the waste to be treated as halogenated.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste) or strong alkalis.

    • Chemistry Insight: Strong bases can hydrolyze the chloro-group, potentially generating heat or unexpected byproducts in the drum.

  • Transfer: Use a funnel to prevent spills. Pour slowly to avoid splashing.

  • Log Entry: Record the volume and the approximate concentration of the compound on the waste log. This is vital for the disposal facility to calculate the chlorine load.

Scenario C: Spill Cleanup Contingency
  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: If the spill is solid powder, do not dry sweep. Cover with a paper towel dampened with water or an inert solvent (like PEG-400) to prevent dust generation.

  • Collect: Scoop the dampened material into a hazardous waste jar.

  • Decontaminate: Wash the surface with a soap and water solution. The pyrrolidinyl alcohol moiety aids in water solubility, making soap/water effective for final cleaning.

Regulatory Framework & Waste Codes[5][6][7][8]

Proper classification ensures compliance with US EPA (RCRA) and EU (ECHA) standards.

Regulatory BodyClassificationCode/DescriptionNotes
US EPA (RCRA) Halogenated OrganicD001 (if in flammable solvent)If solid, often falls under "Not Otherwise Specified" (N.O.S.) unless P/U listed.[4] Treat as toxic.
EU / ECHA Hazardous WasteEWC 07 05 03 *"Organic halogenated solvents, washing liquids and mother liquors."
DOT (Shipping) Toxic Solid/LiquidUN 2811 (Toxic Solid, Organic, N.O.S.)Proper shipping name must be used if transporting waste off-site.

Lifecycle Workflow

This diagram illustrates the "Cradle-to-Grave" path of the chemical, ensuring no steps are missed from bench to incineration.

Lifecycle Bench Benchtop Use (Synthesis/Analysis) Segregation Segregation (Halogenated vs Non) Bench->Segregation Waste Generated Accumulation Satellite Accumulation (Lab Waste Hood) Segregation->Accumulation Tagged & Sealed Pickup EHS Pickup (Internal Logistics) Accumulation->Pickup Request Submitted Consolidation Central Waste Facility (Bulking) Pickup->Consolidation Treatment High-Temp Incineration (>1100°C with Scrubbers) Consolidation->Treatment Final Destruction

Caption: The operational lifecycle. Note that the 'Treatment' phase specifically requires high-temperature incineration to safely break down the chloropyrimidine ring.

References

  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Thermo Fisher Scientific. (2013). Chemical Compatibility Chart. Retrieved from

  • Parchem. (2025). Product Entry: (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol. Retrieved from

  • University of Akron. (2025). Halogenated vs. Non-Halogenated Waste Classification Guidelines. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Identity: 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol Chemical Class: Halogenated Heterocycle / Aminopyrimidine

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact intermediate may be sparse in public registries, its structure dictates its safety protocol.

The Structural Hazard (The "Why"): This molecule contains a 4-chloropyrimidine moiety. In medicinal chemistry, this position is electrophilic and prone to Nucleophilic Aromatic Substitution (


).
  • Biological Implication: If this compound contacts skin or mucous membranes, the chlorine can be displaced by biological nucleophiles (like amino groups in proteins). This "haptenization" process can trigger severe allergic dermatitis or respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. For drug development intermediates, we use a "Barrier-Over-Compliance" strategy.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine powder nature of the solid poses a dust risk; the solution phase carries a splash risk. Goggles provide a seal against airborne particulates and chemical splashes.
Dermal (Hands) Double Nitrile Gloving (0.11mm min)Inner: 4 mil Nitrile (Inspection White).Outer: 5-8 mil Nitrile (Blue/Purple).Why: Halogenated heterocycles can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows you to strip the outer glove immediately upon contamination without exposing skin.
Respiratory N95/P100 or Fume Hood Solid Handling: If weighing outside a hood (discouraged), a fit-tested N95 is mandatory. Solution Handling: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
Body Lab Coat (Tyvek or Cotton/Poly) Use a buttoned, long-sleeved coat. For scale-up (>10g), consider Tyvek sleeves to bridge the gap between glove and cuff.

Operational Protocol: Safe Handling Lifecycle

This protocol is designed to isolate the researcher from the electrophilic reactivity of the compound.

Phase A: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and static cling.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment enclosure.

  • Static Management: Pyrimidine derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent "flying" powder.

  • The "Wet" Transfer: Instead of weighing dry powder directly into a reactor, weigh into a tared vial, dissolve it in the reaction solvent (e.g., DMSO, DCM) inside the vial, and transfer the solution. This eliminates dust generation during the reactor loading phase.

Phase B: Reaction & Synthesis (Solution State)

Risk: Skin absorption via solvent carrier.

  • Solvent Synergy: Be hyper-aware that solvents like DMSO or DMF (common for this polarity) act as vehicle carriers, transporting the chloropyrimidine through your skin faster than the neat solid would penetrate.

  • Temperature Control: If heating the reaction, ensure the condenser is active before heating. Chloropyrimidines can have significant vapor pressures at elevated temperatures.

Phase C: Decontamination
  • Tool Cleaning: Wipe spatulas and balance pans with a methanol-dampened Kimwipe inside the hood before removing them for washing.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] Do not stop earlier; pyrimidines can adhere to corneal proteins.

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][5][6][7]

    • Wash with soap and water (surfactants are crucial to remove the lipophilic organic). Do not use alcohol/solvents, as they may drive the chemical deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (water/surfactant mix) to dampen, then scoop into a hazardous waste bag.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal Logistics

This compound is a Halogenated Organic . It must not enter the aqueous waste stream due to its aquatic toxicity potential and resistance to biodegradation.

  • Primary Stream: Segregate into "Halogenated Organic Waste" (often Red Label).

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric acid waste) in the waste drum.

  • Quenching (Optional for large scale): If disposing of active reaction mixtures, quench with an amine source (like aqueous ammonia) to convert the reactive chloro-group to a benign amino-pyrimidine before disposal, if your site safety assessment permits onsite treatment.

Visualized Workflow (DOT Diagram)

The following diagram outlines the decision logic for handling this compound based on its physical state.

SafeHandling Start Start: Assess Material State State_Decision Physical State? Start->State_Decision Solid_Handling SOLID (Powder) State_Decision->Solid_Handling Dry Powder Liquid_Handling SOLUTION (Dissolved) State_Decision->Liquid_Handling In Solvent Solid_Controls Engineering Control: Powder Hood / Static Ionizer Solid_Handling->Solid_Controls Solid_PPE PPE: N95 + Goggles + Dbl Gloves Solid_Controls->Solid_PPE Transfer Transfer Protocol: Avoid Dust / Aerosol Solid_PPE->Transfer Liquid_Controls Engineering Control: Fume Hood (Sash < 18") Liquid_Handling->Liquid_Controls Liquid_PPE PPE: Splash Goggles + Dbl Gloves (Beware Solvent Permeation) Liquid_Controls->Liquid_PPE Liquid_PPE->Transfer Waste Disposal: Halogenated Waste Stream Transfer->Waste Post-Experiment

Caption: Operational logic flow for 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol, differentiating controls by physical state.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4][6] Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Chloropyrimidine Derivatives (Class Safety Data). National Library of Medicine. [Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Solvents and Waste Management. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.